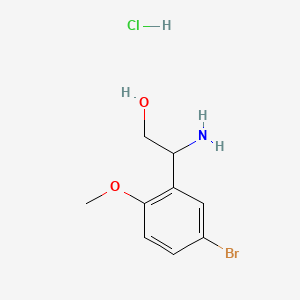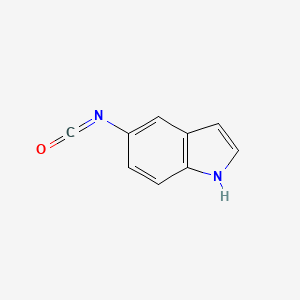
5-isocyanato-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isocyanato-1H-indole is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The compound this compound is characterized by the presence of an isocyanate group (-N=C=O) attached to the fifth position of the indole ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-isocyanato-1H-indole typically involves the introduction of the isocyanate group to the indole ring. One common method is the reaction of 5-amino-1H-indole with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene, under controlled conditions. The reaction proceeds as follows:
Starting Material: 5-amino-1H-indole
Reagent: Phosgene (COCl₂) or triphosgene
Solvent: Anhydrous conditions, often in the presence of a base such as pyridine or triethylamine
Reaction Conditions: Typically carried out at low temperatures to control the reactivity of phosgene
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency, given the hazardous nature of phosgene. The use of automated systems and stringent safety protocols is essential to handle the toxic reagents and intermediates involved in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Isocyanato-1H-indole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: Electrophilic substitution can occur on the indole ring, particularly at positions 2 and 3, due to the electron-rich nature of the indole system.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions, forming heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or tetrahydrofuran.
Catalysts: In some cases, catalysts such as Lewis acids may be used to enhance the reactivity of the isocyanate group.
Major Products Formed
Ureas: Formed by the reaction of this compound with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
5-Isocyanato-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-isocyanato-1H-indole is primarily related to the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function. The indole ring itself may interact with biological targets through π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-indole: The precursor in the synthesis of 5-isocyanato-1H-indole, which lacks the isocyanate group.
5-Nitro-1H-indole: Another derivative of indole with a nitro group at the fifth position, exhibiting different reactivity and biological properties.
5-Bromo-1H-indole: Contains a bromine atom at the fifth position, used in various organic synthesis applications.
Uniqueness
This compound is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other indole derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C9H6N2O |
|---|---|
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
5-isocyanato-1H-indole |
InChI |
InChI=1S/C9H6N2O/c12-6-11-8-1-2-9-7(5-8)3-4-10-9/h1-5,10H |
Clave InChI |
WTVWOEQOQAPYCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2)C=C1N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


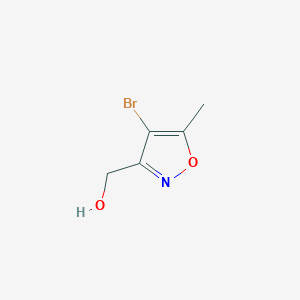




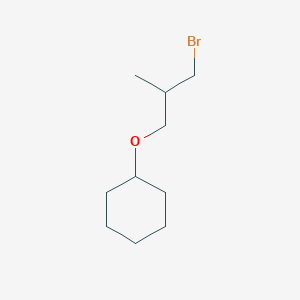


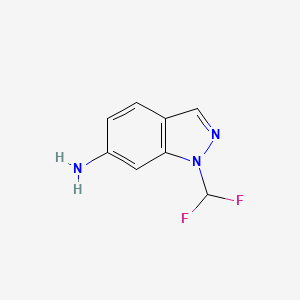
![3,7-Dimethylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13530231.png)
